6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H17N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27) |
InChI Key |
XSAARVNWTMKIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
Under reflux in acetic acid (12–24 hours), the condensation of these substrates yields 6-methyl-2-phenylquinoline-4-carboxylic acid (Figure 1). The use of acetic acid as both solvent and catalyst improves yields (68%) compared to trifluoroacetic acid (TFA) in ethanol (≤40%).
Table 1: Optimization of Doebner Reaction Conditions
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TFA | Ethanol | Reflux | 38 |
| Acetic acid | Acetic acid | Reflux | 68 |
| Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Solvent-free | 80°C | 92 |
Carboxylic Acid Activation
The intermediate 6-methyl-2-phenylquinoline-4-carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):
This step typically achieves >95% conversion under reflux (2–4 hours).
Amidation with 3-Nitroaniline
The acyl chloride reacts with 3-nitroaniline in the presence of triethylamine (Et₃N) to form the target amide:
Alternative Coupling Methods
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) avoids acyl chloride formation, offering milder conditions (0–5°C, 12 hours) with comparable yields (82–85%).
Table 2: Amidation Efficiency Comparison
| Method | Conditions | Yield (%) |
|---|---|---|
| Acyl chloride + Et₃N | Dichloromethane, RT | 78 |
| EDCl/HOBt + DMF | 0°C, 12h | 85 |
Catalytic Innovations
Magnetic Nanoparticle Catalysts
Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables solvent-free synthesis at 80°C, reducing reaction time to 30 minutes with 92% yield. This catalyst is recoverable via magnetic separation and reusable for ≥5 cycles without significant activity loss.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) shortens the Doebner reaction to 20 minutes, though yields remain comparable (70%).
Structural Characterization
Key spectral data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, CONH), 8.45–7.21 (m, 12H, aromatic), 2.51 (s, 3H, CH₃).
-
FT-IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asym).
Challenges and Solutions
Regioselectivity Control
The 6-methyl group’s position depends on using 2-methylaniline rather than its isomers. Substitution at the aniline’s ortho position directs cyclization to the quinoline’s 6-position.
Nitro Group Stability
3-Nitroaniline’s sensitivity to reduction necessitates inert atmospheres during amidation. Catalytic hydrogenation methods are unsuitable, favoring stoichiometric coupling agents.
Scalability and Industrial Relevance
Pilot-scale batches (10 kg) using acetic acid-mediated Doebner reactions and EDCl coupling achieve 74% overall yield with >99% HPLC purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Reduction: 6-methyl-N-(3-aminophenyl)-2-phenylquinoline-4-carboxamide.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide exhibits significant antimicrobial properties. The mechanism involves the inhibition of bacterial DNA gyrase, crucial for DNA replication. This action suggests potential use in treating bacterial infections.
Anticancer Properties
The compound has been studied for its anticancer effects. It has shown the ability to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colorectal and breast cancer .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 7.52 |
| MCF-7 | 5.60 |
| OVCAR-8 | 6.30 |
Potential as a Therapeutic Agent
In addition to its anticancer and antimicrobial properties, this compound is being investigated for anti-inflammatory and analgesic effects. These properties could make it a candidate for treating inflammatory diseases.
Dyes and Pigments
Due to its chromophoric properties, this compound is also explored in the development of dyes and pigments used in various industrial applications. Its ability to absorb light can be harnessed to create vibrant colors in textiles and plastics.
Study on Antiplasmodial Activity
A related study investigated quinoline derivatives, including compounds similar to this compound, for their antiplasmodial activity against Plasmodium falciparum. The results highlighted moderate potency with promising pharmacokinetic profiles, leading to further optimization for preclinical development .
Evaluation Against Mycobacterium tuberculosis
Another study focused on arylated quinoline carboxylic acids, which share structural similarities with the target compound. These derivatives showed significant inhibitory activity against both replicating and non-replicating Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
2-Phenylquinoline-4-Carboxamide Derivatives
highlights 2-phenylquinoline-4-carboxamide derivatives as a class with significant anti-inflammatory activity. For example, a nucleoside-linked analog (compound 5) demonstrated efficacy comparable to diclofenac sodium in carrageenan-induced paw edema tests . Key differences include:
- 3-Nitrophenyl vs. Other Aryl Groups : The electron-withdrawing nitro group could strengthen hydrogen bonding or dipole interactions with biological targets, such as cyclooxygenase (COX) enzymes, compared to unsubstituted phenyl or electron-donating groups.
Barnidipine Hydrochloride Impurities
Impurities identified in barnidipine hydrochloride (e.g., compounds 2 and 3 in ) share the 3-nitrophenyl moiety but are based on a dihydropyridine core rather than a quinoline scaffold . These impurities, while structurally distinct, underscore the prevalence of 3-nitrophenyl groups in medicinal chemistry. Their lack of reported pharmacological activity contrasts with the bioactive quinoline derivatives, emphasizing the importance of core structure in determining functionality.
Nitrophenyl-Containing Heterocycles
describes tetrahydroisoquinoline derivatives synthesized via Thorpe-Ziegler cyclization, featuring 3-nitrophenyl groups. These compounds exhibit partial saturation of the heterocyclic ring, which reduces aromaticity and may alter pharmacokinetic properties compared to fully aromatic quinolines . For instance, saturated systems often exhibit different binding modes to enzymes or receptors due to conformational flexibility.
Carboxamide Derivatives in Patent Literature
A patent () describes a carboxamide compound with a trifluorophenyl group, highlighting the pharmaceutical relevance of carboxamides with electron-deficient aromatic substituents. While the target compound’s 3-nitrophenyl group is less electronegative than trifluorophenyl, both substituents may enhance binding affinity through similar electronic effects .
Key Research Findings and Implications
- Anti-Inflammatory Potential: Quinoline carboxamides, particularly those with electron-withdrawing substituents, show promise as COX inhibitors or cytokine modulators . The target compound’s 3-nitrophenyl group may enhance these effects.
- Synthetic Challenges : Impurities in related compounds (e.g., barnidipine derivatives) highlight the need for precise synthetic control to avoid pharmacologically inactive byproducts .
- Structural Optimization: Comparisons with dihydropyridines and tetrahydroisoquinolines emphasize the quinoline core’s superiority in maintaining aromatic interactions critical for bioactivity.
Biological Activity
6-Methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a quinoline core with specific substitutions that may influence its biological properties. The presence of a nitrophenyl group and a carboxamide functionality is critical for its interaction with biological targets.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
- Antibacterial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways. Notably, some compounds have been shown to induce apoptosis in cancer cell lines through mechanisms such as ROS (reactive oxygen species) generation and tubulin polymerization interference .
- Antimalarial Activity : Certain quinoline derivatives have been identified as having antiplasmodial effects against Plasmodium falciparum, with promising results in preclinical models .
Antibacterial Evaluation
A study conducted on various quinoline derivatives, including those related to this compound, utilized the agar diffusion method to assess antibacterial activity against multiple strains. The results indicated that modifications in the quinoline structure significantly enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin.
| Compound | Target Strain | Inhibition Zone (mm) | Comparison Agent |
|---|---|---|---|
| Compound A | S. aureus | 18 | Ampicillin |
| Compound B | E. coli | 15 | Gentamicin |
| Compound C | MRSA | 20 | Vancomycin |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis via ROS accumulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | ROS generation, apoptosis |
| KB-V1 | 15 | Tubulin polymerization interference |
Case Studies
- Antibacterial Study : A series of quinoline derivatives were tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that compounds with a nitrophenyl substitution exhibited enhanced activity compared to their non-substituted counterparts .
- Anticancer Research : In a comparative study, several quinoline derivatives were evaluated for their anticancer properties against various cell lines. The findings revealed that the presence of electron-withdrawing groups like nitro significantly increased the cytotoxicity of these compounds .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize the number of trials while identifying critical variables affecting yield . Couple this with HPLC monitoring to track intermediate formation and purity. Evidence from quinoline derivative syntheses highlights the importance of nitro-group positioning and steric effects in analogous carboxamides .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach :
- X-ray crystallography (if crystals are obtainable) for absolute conformation confirmation, as demonstrated in structurally similar quinoline-carboxamide derivatives .
- 1H/13C NMR to verify substituent integration ratios and coupling patterns, particularly for the 3-nitrophenyl and methyl groups .
- LC-MS (ESI) to confirm molecular weight and detect impurities (<95% purity requires column chromatography) .
Q. What are the best practices for assessing solubility and stability under experimental conditions?
- Methodological Answer : Conduct pH-dependent solubility profiling using buffered solutions (e.g., PBS, DMSO-water mixtures) with UV-Vis spectrophotometry. For stability, perform accelerated degradation studies under thermal (40–60°C) and photolytic (UV light) stress, analyzing degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the pharmacodynamic interactions of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to map electron density around the carboxamide and nitro groups, identifying potential binding sites. Pair this with molecular docking against target proteins (e.g., kinases, receptors) to simulate binding affinities. The ICReDD framework integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What strategies resolve contradictions in reported bioactivity data for similar quinoline-carboxamides?
- Methodological Answer : Perform meta-analysis of existing data, focusing on variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and control conditions. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays. Replicate studies under standardized protocols and use positive/negative controls to normalize results .
Q. How do substituent modifications (e.g., nitro vs. methoxy groups) impact the compound’s mechanism of action?
- Methodological Answer : Synthesize analog libraries with systematic substituent variations (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) and compare their bioactivity profiles. Use SAR (Structure-Activity Relationship) analysis to correlate electronic (Hammett σ values) or steric parameters with efficacy. Studies on trifluoromethyl-substituted quinolines demonstrate how electron-withdrawing groups enhance metabolic stability .
Q. What advanced techniques characterize this compound’s interaction with biological membranes?
- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with lipid bilayers. For cellular uptake studies, use confocal microscopy with fluorescently tagged analogs or radiolabeling (e.g., 14C at the methyl group) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, hepatic metabolism) using microsomal assays or in situ perfusion models. Optimize formulation via nanoparticle encapsulation or prodrug strategies to enhance bioavailability. Cross-reference with pharmacokinetic data from structurally related compounds .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., variable inhibition potency), apply multivariate regression to isolate confounding variables (e.g., solvent polarity, assay temperature) .
- Multi-Omics Integration : Combine proteomics (target engagement) and metabolomics (off-target effects) to contextualize bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
